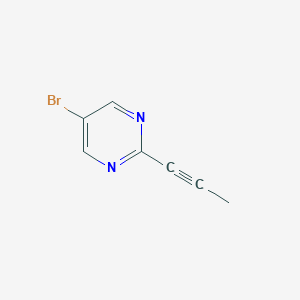

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine

説明

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is a brominated pyrimidine derivative featuring a propargyl (prop-1-yn-1-yl) substituent at the 2-position and a bromine atom at the 5-position. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets. The propargyl group introduces alkyne functionality, which is valuable for further chemical modifications, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . The bromine atom at C5 serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), facilitating diversification into more complex structures .

特性

分子式 |

C7H5BrN2 |

|---|---|

分子量 |

197.03 g/mol |

IUPAC名 |

5-bromo-2-prop-1-ynylpyrimidine |

InChI |

InChI=1S/C7H5BrN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,1H3 |

InChIキー |

RGBHVGZYMRANLU-UHFFFAOYSA-N |

正規SMILES |

CC#CC1=NC=C(C=N1)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine.

Alkylation Reaction: The 5-bromopyrimidine undergoes an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.

化学反応の分析

Types of Reactions

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The prop-1-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or water.

Coupling Reactions: Reagents such as palladium catalysts and copper iodide are used in the presence of a base like triethylamine (TEA) in solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products include conjugated systems with extended π-electron systems, which are useful in materials science and organic electronics.

科学的研究の応用

5-Bromo-2-(prop-1-yn-1-yl)pyrimidine has several applications in scientific research:

作用機序

The mechanism of action of 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is primarily based on its ability to interact with biological macromolecules. The bromine atom and the prop-1-yn-1-yl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the modulation of their functions. This interaction can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes .

類似化合物との比較

Comparison with Similar Compounds

This section compares 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activities.

Structural Analogues

The table below highlights key structural analogues and their differences:

Physicochemical Properties

- Solubility : Piperazine and piperidine derivatives (e.g., 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride) exhibit improved aqueous solubility due to ionizable amine groups .

- Molecular Weight : Propargyl derivatives (e.g., target compound) have lower molecular weights (~213 g/mol) compared to bulkier analogues like 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine (256.15 g/mol) .

- Thermal Stability : Nitrophenyl-substituted derivatives show higher melting points (>200°C) due to strong intermolecular interactions .

Crystallographic and Structural Insights

- Crystal Packing : Nitrophenylpyrazole derivatives form 1D chains via C–H···O/N interactions, stabilized by π-π stacking between aromatic rings (distance: 3.5–3.7 Å) .

- Software Use : SHELX programs (SHELXL, SHELXS) are widely employed for refining crystal structures of these compounds, achieving R-factors as low as 0.024 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。